molecular formula C12H18N4 B15253322 N,1-bis(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine

N,1-bis(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine

Cat. No.: B15253322
M. Wt: 218.30 g/mol
InChI Key: UBNCSGXTPAHDLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,1-bis(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine is a heterocyclic compound that belongs to the class of pyrazolopyridines. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with two isopropyl groups attached to the nitrogen atoms. This structural arrangement imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1-bis(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with a suitable α-bromoketone in the presence of a base, followed by cyclization to form the pyrazolopyridine core.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions, such as temperature, pressure, and solvent choice, can enhance the efficiency of the synthesis. Catalysts and reagents are carefully selected to minimize by-products and maximize the desired product yield .

Chemical Reactions Analysis

Types of Reactions

N,1-bis(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products Formed

Scientific Research Applications

N,1-bis(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,1-bis(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,1-bis(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine is unique due to its specific arrangement of isopropyl groups and the pyrazolopyridine core. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H18N4

Molecular Weight

218.30 g/mol

IUPAC Name

N,1-di(propan-2-yl)pyrazolo[3,4-b]pyridin-5-amine

InChI

InChI=1S/C12H18N4/c1-8(2)15-11-5-10-6-14-16(9(3)4)12(10)13-7-11/h5-9,15H,1-4H3

InChI Key

UBNCSGXTPAHDLA-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=CN=C2C(=C1)C=NN2C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.